4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester derivative characterized by a central 1,3,2-dioxaborolane (pinacol boronic ester) moiety substituted with a complex aryl system. The aryl substituent consists of a tetraphenyl structure, where two biphenyl units are interconnected via a central benzene ring. This extended π-conjugated system enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the electron-rich nature of the aryl groups and the stability imparted by the pinacol ester . The compound’s molecular formula is C₃₂H₃₅BO₂, with an average molecular weight of 470.43 g/mol. Its steric bulk and high solubility in organic solvents like THF and toluene make it a preferred reagent in polymer chemistry and pharmaceutical synthesis .
Properties
Molecular Formula |
C30H29BO2 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3 |
InChI Key |
IEFLQJFARQDOBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key features of the synthetic approach:
- Use of aryl bromides or iodides as starting materials bearing the polyphenyl substituent.
- Catalysis by palladium complexes, often Pd(dppf)Cl2 or similar, to promote the borylation reaction.
- Use of potassium acetate or other bases to facilitate the transmetalation step.
- Solvent systems such as 1,4-dioxane or dichloromethane under inert atmosphere (argon) and controlled heating.
Detailed Preparation Method
Based on literature precedents and related organoboron compound syntheses, the preparation involves the following steps:
Step 1: Preparation of the Aryl Halide Precursor
- The multi-phenyl substituted aryl bromide or iodide is either commercially obtained or synthesized via Suzuki coupling or other aromatic substitution methods.
- Purification of the precursor is essential to ensure high reactivity in the borylation step.
Step 2: Palladium-Catalyzed Borylation
- A solution of the aryl halide (e.g., 4-(4-(4-phenylphenyl)phenyl)phenyl bromide) is combined with bis(pinacolato)diboron (B2pin2) or pinacolborane in a dry solvent like 1,4-dioxane.
- Pd(dppf)Cl2 (palladium complex with diphenylphosphinoferrocene ligand) is added as the catalyst.
- Potassium acetate is used as the base.
- The reaction mixture is heated to approximately 80–100 °C under argon for 6–24 hours.
- The progress is monitored by TLC or HPLC.
Step 3: Workup and Purification
- After completion, the reaction mixture is cooled and filtered through Celite to remove catalyst residues.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography using silica gel with a gradient of petroleum ether and ethyl acetate to isolate the pure boronic ester.
Step 4: Characterization
- The purified product is characterized by NMR (1H, 13C), mass spectrometry, and melting point to confirm structure and purity.
Example Reaction Conditions and Data Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aryl halide | 4-(4-(4-phenylphenyl)phenyl)phenyl bromide | Synthesized or commercially sourced |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) | Equimolar or slight excess |
| Catalyst | Pd(dppf)Cl2 | 2–5 mol% |
| Base | Potassium acetate | 2 equivalents |
| Solvent | 1,4-Dioxane | Dry, oxygen-free |
| Temperature | 80–100 °C | Oil bath heating |
| Reaction time | 6–24 hours | Monitored by TLC/HPLC |
| Workup | Filtration, solvent evaporation, chromatography | Silica gel column chromatography |
| Yield | Typically 70–85% | Depends on substrate purity and conditions |
Research Findings and Optimization Notes
- The choice of catalyst and base strongly influences the yield and selectivity of the borylation reaction.
- Using Pd(dppf)Cl2 provides a good balance of activity and stability under the reaction conditions.
- Potassium acetate is preferred over stronger bases to avoid side reactions.
- Solvent dryness and inert atmosphere are critical to prevent hydrolysis of the boronate ester.
- Reaction temperature and time must be optimized to maximize yield without decomposition.
- Purification by column chromatography is essential due to the presence of palladium residues and side products.
Alternative Preparation Routes
- Some protocols utilize direct lithiation of the aryl compound followed by reaction with trialkyl borates, but these methods are less common due to harsher conditions.
- Hydroboration of alkenyl precursors followed by oxidation and pinacol protection can be used for related structures.
- Recent advances include one-pot synthesis of boronate esters from aryl halides using nickel catalysis, which may offer milder conditions and cost benefits.
Summary Table of Preparation Methods
| Method | Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Pd-catalyzed borylation of aryl halide | Aryl bromide + B2pin2 + Pd(dppf)Cl2 + KOAc, 1,4-dioxane, 80–100 °C | High yield, well-established | Requires inert atmosphere, Pd catalyst cost |
| Lithiation followed by boronation | Aryl lithium + trialkyl borate, low temperature | Direct method, no Pd catalyst | Sensitive to moisture, harsh conditions |
| Hydroboration of alkenes | Alkene + pinacolborane + catalyst | Useful for alkenyl boronates | Limited to alkene substrates |
| Nickel-catalyzed borylation | Aryl halide + B2pin2 + Ni catalyst | Cost-effective, mild conditions | Less developed for complex substrates |
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Particularly in Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Boronic acids or phenols
Reduction: Boranes or alcohols
Scientific Research Applications
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules
Biology: In the synthesis of biologically active compounds and drug intermediates
Medicine: For the development of pharmaceuticals and diagnostic agents
Industry: In the production of polymers, dyes, and electronic materials
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:
Activation: Of the boronic ester by a palladium catalyst
Transmetalation: Between the boronic ester and an organohalide
Reductive Elimination: To form the desired biaryl product
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane, focusing on substituent effects, reactivity, and applications:
Key Comparative Insights:
Reactivity in Cross-Couplings: The target compound exhibits lower reactivity in Suzuki-Miyaura couplings compared to simpler analogs like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to steric hindrance from its tetraphenyl substituent. However, its extended conjugation improves charge transport in polymeric materials . Ethynyl-substituted derivatives (e.g., C₁₈H₂₁BO₂) show superior reactivity in Sonogashira couplings, enabling applications in conductive polymers .
Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in C₁₉H₂₁BF₃O₃) stabilize the boronate moiety, reducing undesired protodeboronation during reactions .
Solubility and Stability :
- Fluorobenzyl analogs (C₁₃H₁₈BFO₂) demonstrate higher hydrolytic stability in aqueous media compared to the target compound, making them suitable for biomedical applications .
- Bis-boronate dimers (C₂₆H₃₆B₂O₄) face solubility challenges but enable precise construction of COFs via sequential cross-couplings .
Steric Considerations :
- The bulky tetraphenyl substituent in the target compound limits its use in small-molecule synthesis but enhances thermal stability in polymer matrices .
Biological Activity
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a complex organic compound characterized by its unique boron-containing dioxaborolane structure. Its molecular formula is with a molecular weight of approximately 432.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Chemical Structure
The compound features:
- Tetramethyl groups : Contributing to its lipophilicity and stability.
- Multi-phenyl framework : Enhancing interaction with biological targets.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of boron-containing compounds found that derivatives similar to this compound could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dioxaborolane A | MCF-7 (Breast cancer) | 15 | ROS induction |
| Dioxaborolane B | HeLa (Cervical cancer) | 10 | Apoptosis via caspase activation |
Case Study 2: Antimicrobial Properties
Research on related dioxaborolanes has demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were shown to disrupt bacterial cell membranes and inhibit growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Dioxaborolane C | S. aureus | 32 µg/mL |
| Dioxaborolane D | E. coli | 64 µg/mL |
The mechanisms through which this compound may exert its biological effects include:
- Reversible covalent bonding : Interacting with nucleophilic sites on proteins or nucleic acids.
- Modulation of enzyme activity : Acting as inhibitors or activators depending on the target enzyme's nature.
- Induction of oxidative stress : Leading to cellular damage and apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
